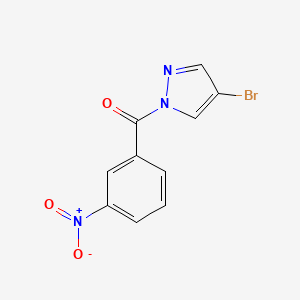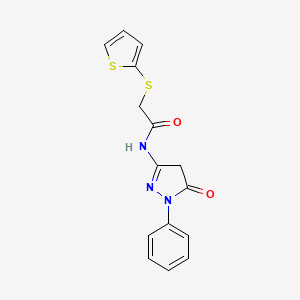
5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a chemical compound that has shown promising results in scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that has been studied in detail. In
作用機序
The mechanism of action of 5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been studied in detail. This compound has been shown to inhibit the activity of specific enzymes, such as monoamine oxidase and acetylcholinesterase, which are involved in various physiological processes. This inhibition leads to an increase in the levels of certain neurotransmitters, such as dopamine and acetylcholine, which can have beneficial effects on various diseases.
Biochemical and Physiological Effects:
5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of various diseases. It has also been shown to have neuroprotective effects, which can be beneficial for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a specific method. Another advantage is that it has shown promising results in various scientific research applications. However, one limitation is that it may not be effective for the treatment of all diseases, and further research is needed to determine its efficacy for specific diseases.
将来の方向性
There are several future directions for the study of 5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole. One direction is to further study its mechanism of action and its potential use as a drug candidate for the treatment of various diseases. Another direction is to study its potential use in other scientific research applications, such as organic synthesis. Additionally, further research is needed to determine its safety and toxicity profiles.
合成法
5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is synthesized using a specific method that involves the reaction of 3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-amine and 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a specific temperature and for a specific time period. The resulting product is then purified using column chromatography to obtain pure 5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole.
科学的研究の応用
5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been studied for its potential use in various scientific research applications. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for the treatment of various diseases. It has also been studied for its potential use in organic synthesis, where it can be used as a building block for the synthesis of other compounds.
特性
IUPAC Name |
5-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-3-9-7(2)10(15-14-9)12-13-11(16-18-12)8-4-5-17-6-8/h8H,3-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCIDRCBGSJRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C2=NC(=NO2)C3CCOC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-ethyl-4-methyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[5-(azepan-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B5682423.png)

![2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5682431.png)
![1-(3-methoxybenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5682439.png)


![N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide](/img/structure/B5682457.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682463.png)
![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5682471.png)
![1-benzoyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidin-4-amine](/img/structure/B5682489.png)
![methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate](/img/structure/B5682526.png)
![3-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5682532.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5682539.png)
![6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline](/img/structure/B5682541.png)